2-Propanesulfonamide, N-((3S,4S)-4-(4-(5-cyano-2-thienyl)phenoxy)tetrahydro-3-furanyl)-

Description

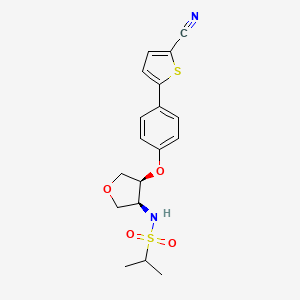

Chemical Identity and Structure The compound 2-Propanesulfonamide, N-((3S,4S)-4-(4-(5-cyano-2-thienyl)phenoxy)tetrahydro-3-furanyl)- (IUPAC name), also known as PF-04958242 or BIIB104, is a tetrahydrofuran ether-class α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator . Its structure features a stereospecific tetrahydrofuran core substituted with a 5-cyano-2-thienylphenoxy group and a propane-2-sulfonamide moiety (Figure 1). The 5-cyano substitution on the thiophene ring was critical for enhancing potency, selectivity, and metabolic stability compared to earlier analogs .

Mechanism and Therapeutic Relevance PF-04958242 acts as a positive allosteric modulator (PAM) of AMPA receptors, enhancing glutamate-induced ion channel currents without directly activating the receptor. This mechanism is implicated in improving synaptic plasticity and cognitive function . It advanced to clinical trials (e.g., NCT03745820) for schizophrenia but showed mixed outcomes in mitigating ketamine-induced cognitive impairments .

Propriétés

IUPAC Name |

N-[(3S,4S)-4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl]propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-12(2)26(21,22)20-16-10-23-11-17(16)24-14-5-3-13(4-6-14)18-8-7-15(9-19)25-18/h3-8,12,16-17,20H,10-11H2,1-2H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYKUKSFWHEBLI-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1COCC1OC2=CC=C(C=C2)C3=CC=C(S3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N[C@H]1COC[C@H]1OC2=CC=C(C=C2)C3=CC=C(S3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001337272 | |

| Record name | Pesampator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258963-59-5 | |

| Record name | Pesampator [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258963595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04958242 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pesampator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PESAMPATOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1A824CC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

La voie de synthèse du PF-04958242 implique plusieurs étapes clés. La préparation commence par la synthèse de la structure centrale, qui comprend la formation du cycle oxolane et la fixation du groupe sulfonamide. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour assurer la formation correcte du produit souhaité. Les méthodes de production industrielle impliqueraient probablement la mise à l'échelle de ces réactions dans un environnement contrôlé pour garantir la constance et la pureté du produit final .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

PF-04958242 présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier la modulation des récepteurs AMPA.

Biologie : Il contribue à comprendre le rôle des récepteurs AMPA dans divers processus biologiques.

Médecine : Il est en cours de développement pour le traitement des symptômes cognitifs de la schizophrénie et a été étudié pour la perte auditive neurosensorielle liée à l'âge.

Mécanisme d'action

PF-04958242 exerce ses effets en agissant comme un modulateur allostérique positif du récepteur AMPA. Cela signifie qu'il améliore la réponse du récepteur au neurotransmetteur glutamate, facilitant ainsi la neurotransmission. Les cibles moléculaires impliquées comprennent le récepteur AMPA et le transporteur de glycine, qu'il bloque également, ce qui entraîne une augmentation des niveaux extracellulaires de glycine.

Applications De Recherche Scientifique

Pharmacological Applications

-

Receptor Modulation :

- The compound has been identified as a potent modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It enhances receptor activity, which is significant for developing treatments for neurological disorders such as Alzheimer's disease and other cognitive impairments .

- The modification of the distal phenyl motif to include a 2-cyanothiophene group has been shown to improve the compound's potency and selectivity for the AMPA receptor, enhancing its therapeutic potential .

- Anticancer Activity :

Synthetic Applications

- Intermediate Synthesis :

- The compound serves as an intermediate in synthesizing more complex molecules, including androgen receptor antagonists. Its unique structural features allow it to participate in various chemical reactions, making it valuable in synthetic organic chemistry .

- It can be utilized in the development of P,N-sulfinyl imine ligands through condensation reactions with aldehydes and ketones, which can further undergo iridium-catalyzed asymmetric hydrogenation .

Case Study 1: AMPA Receptor Potentiation

In a study focusing on the design of AMPA receptor potentiators, researchers synthesized a series of compounds based on the original structure of 2-propanesulfonamide. The modifications aimed at enhancing binding affinity and selectivity led to the identification of several lead compounds with significant neuroprotective effects in vitro. These findings suggest that further exploration of this class of compounds could yield effective treatments for neurodegenerative diseases .

Case Study 2: Anticancer Applications

Another study investigated the application of sulfonamide derivatives as potential anticancer agents. The research demonstrated that specific modifications to the sulfonamide structure could lead to increased efficacy against various cancer cell lines. The results indicated that compounds similar to 2-propanesulfonamide could potentially inhibit tumor growth through targeted inhibition of farnesyltransferase activity .

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Receptor Modulation | Potentiation of AMPA receptors for cognitive enhancement | Enhanced potency and selectivity observed |

| Anticancer Activity | Inhibition of farnesyltransferase in cancer cells | Significant tumor growth inhibition |

| Synthetic Intermediate | Used in synthesizing androgen receptor antagonists | Valuable for complex organic synthesis |

Mécanisme D'action

PF-04958242 exerts its effects by acting as a positive allosteric modulator of the AMPA receptor. This means it enhances the receptor’s response to the neurotransmitter glutamate, thereby facilitating neurotransmission. The molecular targets involved include the AMPA receptor and the glycine transporter, which it also blocks, leading to increased extracellular levels of glycine .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of AMPA Receptor Potentiators

Key Findings

Structural Impact on Potency: The 5-cyano-2-thienyl group in PF-04958242 confers higher potency (EC50 = 16 nM) compared to the 6-fluoro-3-pyridinyl analog (EC50 = 89 nM). The cyano group enhances electron-withdrawing effects, stabilizing receptor-ligand interactions . Replacing tetrahydrofuran with tetrahydro-2H-pyran (PF-4778574) reduced potency (EC50 = 34 nM), likely due to conformational strain in the six-membered ring .

Selectivity and Safety :

- PF-04958242 exhibits >100-fold selectivity for AMPA over NMDA receptors, minimizing neurotoxicity risks. In contrast, Mibampator’s simpler structure led to kainate receptor cross-reactivity, contributing to clinical discontinuation .

Metabolic Stability :

- PF-04958242’s thiophene ring resists CYP3A4-mediated oxidation, improving half-life (t1/2 = 8.2 h in humans). The fluoro-pyridinyl analog, however, is prone to CYP2D6-mediated clearance, limiting its utility .

Clinical Outcomes :

- While PF-04958242 advanced to Phase II, its cognitive benefits in schizophrenia were context-dependent. Mibampator failed in Alzheimer’s trials due to efficacy and tolerability issues, highlighting the importance of structural optimization .

Discussion of Structural-Property Relationships

- Heterocyclic Substitutions: The 5-cyano-2-thienyl group in PF-04958242 optimally balances lipophilicity and polarity, enhancing blood-brain barrier penetration and target engagement .

- Core Flexibility : Tetrahydrofuran’s five-membered ring provides conformational rigidity, favoring AMPA receptor binding. Larger rings (e.g., pyran in PF-4778574) introduce torsional strain, reducing affinity .

- Sulfonamide Role : The propane-2-sulfonamide moiety is critical for hydrogen bonding with the receptor’s allosteric site, a feature conserved across analogs .

Activité Biologique

2-Propanesulfonamide, N-((3S,4S)-4-(4-(5-cyano-2-thienyl)phenoxy)tetrahydro-3-furanyl)- is a compound of interest due to its potential biological activities. Understanding its pharmacological properties is essential for evaluating its therapeutic potential. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological significance in medicinal chemistry. The specific stereochemistry at the tetrahydrofuran moiety plays a crucial role in determining the compound's biological activity.

Biological Activity Overview

The biological activities of 2-Propanesulfonamide derivatives have been investigated in various contexts, including neuroprotection, anti-inflammatory effects, and potential antiviral properties.

Neuroprotective Effects

Research has shown that compounds with similar structures exhibit neuroprotective effects through the activation of the NRF2 pathway, which is vital for cellular defense against oxidative stress. In a study involving neuroblastoma cells, compounds were evaluated for their ability to induce NRF2 and reduce oxidative damage. The results indicated that specific stereoisomers could effectively protect against oxidative stress-induced cell death .

Anti-inflammatory Properties

The compound's ability to inhibit nitrite production in lipopolysaccharide-stimulated microglial cells suggests significant anti-inflammatory properties. This activity is crucial for conditions characterized by neuroinflammation .

Antiviral Activity

While specific data on the antiviral activity of 2-Propanesulfonamide itself is limited, related sulfonamide compounds have demonstrated promising inhibitory effects against viral proteases. For instance, certain sulfonamide derivatives showed significant potency against HIV-1 protease with low cytotoxicity . The structural modifications in these compounds often enhance their binding affinity and selectivity towards viral targets.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 2-Propanesulfonamide:

- Neuroprotection Study : A study demonstrated that enantiomerically pure derivatives of sulfonamides showed improved neuroprotective profiles compared to racemic mixtures. The stereochemistry influenced their ability to activate NRF2 and exhibit antioxidant properties .

- Anti-inflammatory Assays : In vitro assays indicated that certain derivatives could significantly reduce inflammatory markers in microglial cells, providing evidence for their potential use in treating neurodegenerative diseases characterized by inflammation .

- Antiviral Studies : Research on structurally similar compounds revealed effective inhibition of HIV-1 protease with minimal cytotoxicity, suggesting that modifications to the sulfonamide structure can lead to enhanced antiviral efficacy .

Data Tables

Below are summarized findings from various studies regarding the biological activities of related compounds:

| Compound | Activity | IC50 (nM) | Comments |

|---|---|---|---|

| Compound A | NRF2 Induction | 50 | Effective in neuroprotection against oxidative stress |

| Compound B | Anti-inflammatory (NO production) | 100 | Significant reduction in LPS-stimulated cells |

| Compound C | HIV-1 Protease Inhibition | 26.7 | High potency with low cytotoxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.